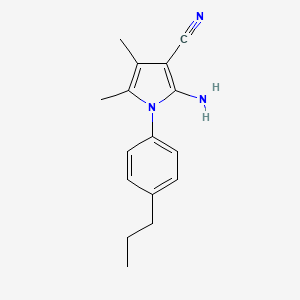
2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Functional Group Introduction: Subsequent steps would involve introducing the amino, methyl, propylphenyl, and carbonitrile groups through various organic reactions such as alkylation, nitration, and reduction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the propylphenyl group.
2-Amino-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the methyl groups.
4,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the amino group.
Uniqueness
The presence of all these functional groups in 2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile may confer unique chemical properties, such as specific reactivity patterns or biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C16H19N3 |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
2-amino-4,5-dimethyl-1-(4-propylphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C16H19N3/c1-4-5-13-6-8-14(9-7-13)19-12(3)11(2)15(10-17)16(19)18/h6-9H,4-5,18H2,1-3H3 |
InChI-Schlüssel |
FZJYFGFGFBGTIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















